molecular formula C40H36N2O12S B1666801 Berberine sulphate CAS No. 316-41-6

Berberine sulphate

Cat. No. B1666801
CAS RN: 316-41-6
M. Wt: 786.8 g/mol
InChI Key: OJVABJMSSDUECT-UHFFFAOYSA-L
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Description

Berberine is an alkaloid with weak antibiotic properties. It’s a substrate for MDR efflux pumps and its antimicrobial activities are potentiated by the MDR inhibitor 5´-methoxyhydnocarpin (5´-MHC). Berberine upregulates the expression of Pgp in hepatoma cells . It’s an isoquinoline alkaloid isolated from the Chinese herb Coptis chinensis and other Berberis plants, and has a wide range of pharmacological properties .


Synthesis Analysis

Berberine is synthesized in Saccharomyces cerevisiae by engineering 19 genes including 12 heterologous genes from plants and bacteria. Overexpressing bottleneck enzymes, fermentation scale-up, and heating treatment after fermentation increased berberine titer by 643-fold to 1.08 mg L-1 .


Molecular Structure Analysis

The molecular structure of Berberine Sulphate is yet to be fully elucidated .


Chemical Reactions Analysis

Berberine shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways .


Physical And Chemical Properties Analysis

Berberine is a yellow solid, with a melting point of 145.1–146.7°C; it is soluble in hot water, slightly soluble in cold water or ethanol, and insoluble in benzene, ether, chloroform, and other organic solvents .

Scientific Research Applications

1. Antiparasitic and Antimicrobial Properties

Berberine sulphate has been found to exhibit significant antiparasitic and antimicrobial activities. It showed effectiveness in the treatment of Entamoeba histolytica, suggesting its potential use in the chemotherapy of amoebiasis (Subbaiah & Amin, 1967). Additionally, berberine sulphate inhibited the growth of several fungi, including Candida albicans, indicating its potential as an antimycotic agent (Mahajan, Sharma, & Rattan, 1982).

2. Effects on Parasites and Protozoans

The compound has shown inhibitory effects on the growth and structure of parasites such as Giardia lamblia and Trichomonas vaginalis in vitro, suggesting its therapeutic potential against these organisms (Kaneda et al., 1991). Berberine sulphate also demonstrated comparable potency to metronidazole against Trichomonas vaginalis in vitro (Soffar et al., 2001).

3. Application in Cell Biology Research

In cell biology, berberine sulphate has been used as a fluorescent cationic dye for cytofluorometric quantitation of heparin and for the demonstration of mitochondria in tissue culture cells (Enerbäck, 2004); (Borodina & Zelenin, 1977). It also induces structural changes in Chironomus salivary gland nuclei, impacting transcriptionally active chromosomal regions (Stockert, 2005).

4. Broad Therapeutic Applications

Berberine has a range of pharmacological properties including antimicrobial, antiprotozoal, antidiarrheal, and potential against metabolic, neurological, and cardiovascular disorders (Vuddanda, Chakraborty, & Singh, 2010). It also exhibits antibacterial activity against Streptococcus pyogenes by blocking adherence to epithelial cells (Sun, Courtney, & Beachey, 1988).

5. Nanotechnology Applications

Nanotechnology has been employed to overcome the limitations of berberine such as poor solubility and low bioavailability. Various nanocarriers have been used for encapsulating berberine to enhance its therapeutic effects (Mirhadi, Rezaee, & Malaekeh-Nikouei, 2018).

6. Antibacterial Mechanism Study

Berberine's mechanism against Streptococcus agalactiae involves damaging the bacterial cell membrane and inhibiting the synthesis of protein and DNA (Peng et al., 2015).

7. Impact on Gut Microbiota

Research has shown that berberine can induce structural changes in gut microbiota, which may help alleviate inflammation and improve metabolic phenotypes such as obesity and insulin resistance (Zhang et al., 2012).

8. Potential in Neurological Disorders

Berberine has been suggested to have beneficial effects in various central nervous system disorders, including Alzheimer's, cerebral ischemia, and mental depression, by modulating neurotransmitters and their receptor systems (Kulkarni & Dhir, 2010).

9. Corrosion Inhibition

Interestingly, berberine has also been investigated as a corrosion inhibitor for mild steel in acidic environments, demonstrating its versatility in applications beyond biomedicine (Li et al., 2005).

Safety And Hazards

Berberine is toxic by ingestion, inhalation, and skin absorption. It’s a moderate to severe irritant to the skin and eyes .

Future Directions

Berberine has significant antibacterial and antipyretic effects and is a commonly used drug for treating infectious diarrhoea . The positive antidepressant effects of berberine are encouraging . There is a lot of work that needs to be done to accurately elucidate the efficacy and mechanism of berberine in depression .

properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H18NO4.H2O4S/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVABJMSSDUECT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977452
Record name Bis(9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

INSOL IN CHLOROFORM /TRIHYDRATE/
Record name BERBERINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Berberine sulphate

Color/Form

YELLOW CRYSTALS

CAS RN

316-41-6, 6190-33-6
Record name Berberine sulfate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Berberine sulphate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BERBERINE SULFATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3E667FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BERBERINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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